REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([Cl:10])[CH2:5][C:6]([Cl:9])(O)[CH:7]=1.BrC1C=C[C:15]([OH:18])=[C:14](CC)C=1>>[CH2:15]([O:18][C:5]1[C:4]([Cl:10])=[CH:3][C:2]([Br:1])=[CH:7][C:6]=1[Cl:9])[CH3:14]
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Name
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5-Bromo-1,3-dichloro-phenol
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(CC(C1)(O)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)O)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=C(C=C1Cl)Br)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |